

Spectroscopic Analysis of Razuconazole-d4: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Razuconazole-d4*

Cat. No.: *B12416285*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **Razuconazole-d4**, a deuterated analogue of the potent triazole antifungal agent, Razuconazole. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. It also outlines detailed experimental protocols for acquiring this data and presents logical workflows for the characterization of this pharmaceutical compound.

Note on Deuterated Form: Specific experimental spectroscopic data for **Razuconazole-d4** is not readily available in public literature. Therefore, this guide presents the spectroscopic data of the unlabeled Razuconazole. The deuteration at the 2, 3, 5, and 6 positions of the benzonitrile ring will result in the absence of the corresponding aromatic proton signals in the ¹H NMR spectrum and a predictable increase in the molecular weight in the mass spectrum.

Introduction to Razuconazole

Razuconazole is a broad-spectrum triazole antifungal agent. Like other azoles, it acts by inhibiting the enzyme lanosterol 14 α -demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The disruption of ergosterol synthesis leads to the accumulation of toxic sterol precursors and ultimately inhibits fungal growth. **Razuconazole-d4** is a stable-isotope labeled version of Razuconazole, often used as an internal standard in pharmacokinetic studies.

Spectroscopic Data

The following tables summarize the expected quantitative data from the spectroscopic analysis of Ravuconazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Reference: Unlabeled Ravuconazole)

Solvent: CDCl₃

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.12	s	1H	Thiazole-H
7.95	d, J=8.4 Hz	2H	Benzonitrile-H (ortho to CN)
7.73	d, J=8.4 Hz	2H	Benzonitrile-H (meta to CN)
7.68	s	1H	Triazole-H
7.45 - 7.35	m	1H	Difluorophenyl-H
7.05	s	1H	Triazole-H
6.90 - 6.75	m	2H	Difluorophenyl-H
5.10	s	1H	OH
4.85	d, J=14.4 Hz	1H	CH ₂ -Triazole
4.40	d, J=14.4 Hz	1H	CH ₂ -Triazole
4.15	q, J=7.2 Hz	1H	CH-CH ₃
1.30	d, J=7.2 Hz	3H	CH-CH ₃

Note on **Ravuconazole-d4**: The signals at 7.95 ppm and 7.73 ppm, corresponding to the protons on the benzonitrile ring, would be absent in the ¹H NMR spectrum of **Ravuconazole-d4**.

¹³C NMR (Carbon NMR) Data (Reference: Unlabeled Razuconazole)Solvent: CDCl₃

Chemical Shift (δ) ppm	Assignment
169.0	Thiazole C2
162.5 (dd, J=250, 12 Hz)	Difluorophenyl C-F
159.8 (dd, J=250, 12 Hz)	Difluorophenyl C-F
152.0	Triazole C
145.0	Thiazole C4
144.5	Triazole C
134.0	Benzonitrile C-CN
132.5	Benzonitrile CH
130.0 (dd, J=10, 3 Hz)	Difluorophenyl CH
128.0	Benzonitrile CH
118.5	CN
112.0	Benzonitrile C-Thiazole
111.5 (dd, J=21, 4 Hz)	Difluorophenyl CH
104.0 (t, J=26 Hz)	Difluorophenyl CH
78.0	C-OH
58.0	CH ₂ -Triazole
45.0	CH-CH ₃
15.0	CH ₃

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Broad	O-H stretch (alcohol)
3150 - 3100	Medium	C-H stretch (aromatic/heteroaromatic)
2980 - 2900	Medium	C-H stretch (aliphatic)
2230	Strong	C≡N stretch (nitrile)
1620 - 1580	Medium-Strong	C=C stretch (aromatic)
1550 - 1500	Medium-Strong	C=N stretch (thiazole, triazole)
1280 - 1250	Strong	C-F stretch
1150 - 1100	Strong	C-O stretch (tertiary alcohol)

Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI), Positive Mode

m/z	Assignment
442.12	[M+H] ⁺ (Ravuconazole-d4)
438.12	[M+H] ⁺ (Unlabeled Ravuconazole)
374.09	[M+H - C ₃ H ₄ N ₂] ⁺ (Loss of triazole)
296.06	[M+H - C ₉ H ₇ F ₂ N] ⁺ (Loss of difluorophenyl and other fragments)
127.04	[C ₇ H ₅ F ₂] ⁺ (Difluorophenyl fragment)

Experimental Protocols

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Weigh approximately 5-10 mg of **Ravuconazole-d4**.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl_3).
- Transfer the solution to a 5 mm NMR tube.

 ^1H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16-64 (depending on sample concentration).
- Relaxation Delay: 1-2 seconds.
- Spectral Width: -2 to 12 ppm.
- Temperature: 298 K.

 ^{13}C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
- Number of Scans: 1024 or more (due to the low natural abundance of ^{13}C).
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0 to 200 ppm.
- Temperature: 298 K.

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.

- Calibrate the chemical shift scale using the residual solvent peak of CDCl_3 (δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).
- Integrate the peaks in the ^1H NMR spectrum.
- Assign the peaks based on chemical shifts, coupling patterns, and integration values, and by comparison with spectra of similar compounds.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

- Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- Place a small amount of the powdered **Ravuconazole-d4** sample directly onto the ATR crystal.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

- Spectral Range: 4000 - 400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Background: A background spectrum of the empty ATR crystal should be collected before scanning the sample.

Data Analysis:

- Identify the major absorption bands in the spectrum.
- Correlate the wavenumbers of these bands to specific functional groups using standard IR correlation tables.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

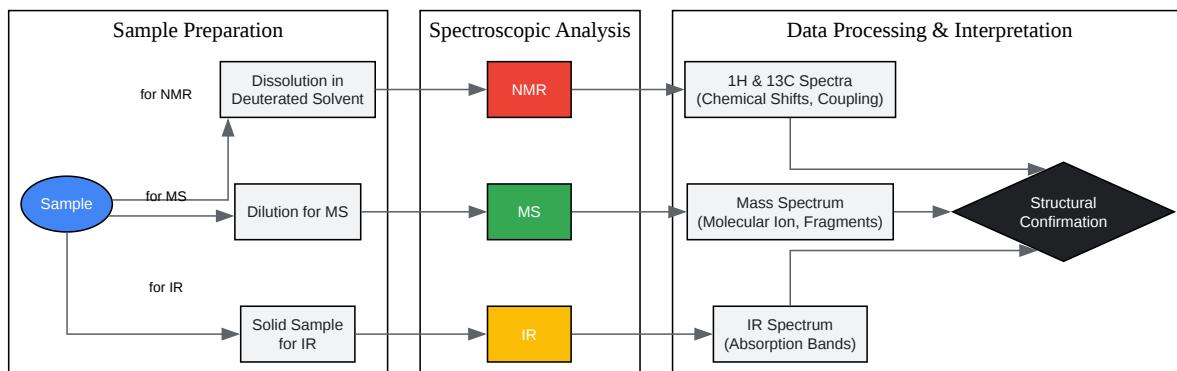
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) source.

Sample Preparation:

- Prepare a dilute solution of **Ravuconazole-d4** (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.
- Add a small amount of formic acid (0.1%) to the solution to promote protonation in positive ion mode.

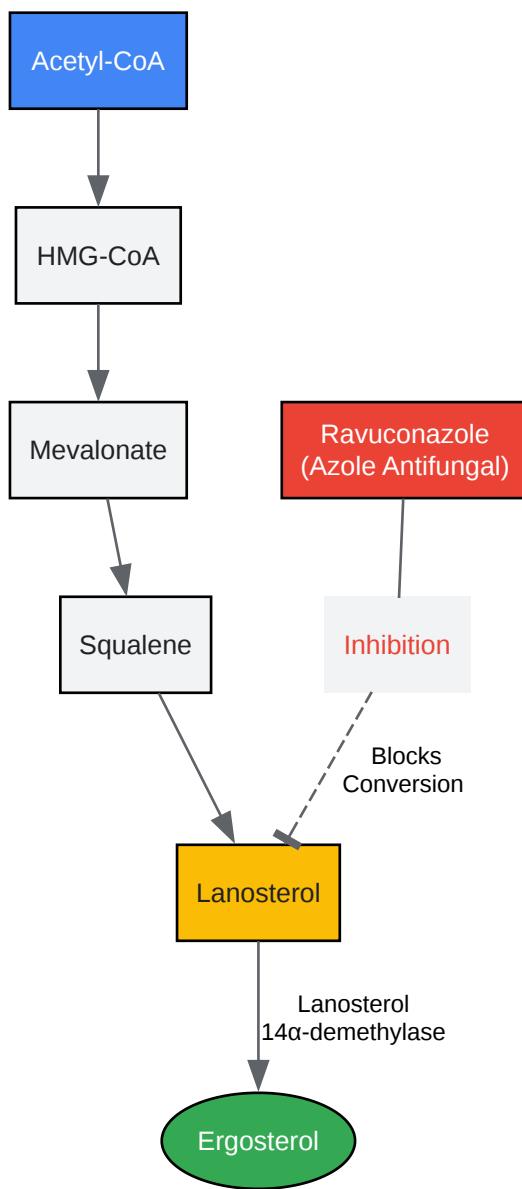
Data Acquisition (Positive ESI Mode):

- Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
- Capillary Voltage: 3-4 kV.
- Source Temperature: 100-150 °C.
- Mass Range: m/z 50 - 1000.
- Collision Energy (for MS/MS): Varies depending on the desired fragmentation (e.g., 10-40 eV).


Data Analysis:

- Identify the protonated molecular ion peak ($[M+H]^+$).

- Analyze the fragmentation pattern in the MS/MS spectrum to identify characteristic fragment ions.
- Propose fragmentation pathways consistent with the observed fragments.


Mandatory Visualizations

The following diagrams illustrate key concepts related to the analysis of **Ravuconazole-d4**.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of a pharmaceutical compound.

[Click to download full resolution via product page](#)

Caption: Simplified ergosterol biosynthesis pathway and the site of action of Rauconazole.

- To cite this document: BenchChem. [Spectroscopic Analysis of Rauconazole-d4: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12416285#spectroscopic-analysis-of-rauconazole-d4-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com